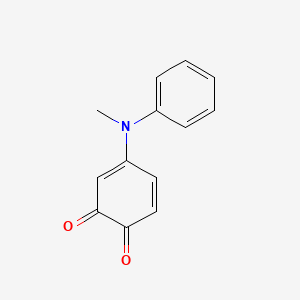

4-(N-Methylanilino)-1,2-benzoquinone

Description

4-(N-Methylanilino)-1,2-benzoquinone is a substituted 1,2-benzoquinone derivative featuring an N-methylanilino group at the 4-position of the quinoid ring. This compound belongs to the class of ortho-quinones, characterized by two ketone groups on adjacent carbon atoms in a benzene ring. The N-methylanilino substituent introduces both steric and electronic effects, influencing its reactivity, redox behavior, and biological interactions.

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-(N-methylanilino)cyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C13H11NO2/c1-14(10-5-3-2-4-6-10)11-7-8-12(15)13(16)9-11/h2-9H,1H3 |

InChI Key |

QXOAOCHTTIEEJY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC(=O)C(=O)C=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds related to 1,2-benzoquinones exhibit significant antitumor properties. For instance, derivatives of 1,2-benzoquinone have been shown to act as potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. The ability of 4-(N-Methylanilino)-1,2-benzoquinone to inhibit this enzyme could position it as a candidate for cancer therapy .

Case Study: Topoisomerase II Inhibition

A study demonstrated that 1,4-benzoquinone derivatives were effective topoisomerase II poisons, leading to increased DNA cleavage in human cells. This suggests that similar mechanisms could be explored with this compound to evaluate its potential in treating specific leukemias induced by benzene metabolites .

Organic Synthesis

Synthetic Intermediates

this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the preparation of various functionalized compounds through nucleophilic addition reactions. The compound's reactivity allows for the introduction of diverse substituents at the 4 and/or 5 positions of the benzoquinone framework .

| Reaction Type | Description | Outcome |

|---|---|---|

| Nucleophilic Addition | Reaction with nucleophiles such as amines or alcohols | Formation of substituted benzoquinones |

| Cycloaddition Reactions | Involvement in cycloaddition with dienes | Synthesis of complex cyclic structures |

Materials Science

Electron Transfer Agents

Quinones, including this compound, play a pivotal role as electron transfer agents in various biological and chemical processes. Their ability to undergo redox reactions makes them suitable for applications in batteries and organic photovoltaic devices .

Environmental Chemistry

Biodegradation Studies

The environmental impact of quinones has been studied extensively due to their potential toxicity and persistence in ecosystems. Research on the biodegradation pathways of quinones can provide insights into their environmental fate and the development of bioremediation strategies .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential antitumor activity through topoisomerase II inhibition |

| Organic Synthesis | Valuable intermediate for synthesizing functionalized compounds |

| Materials Science | Effective electron transfer agent for batteries and photovoltaic applications |

| Environmental Chemistry | Insights into biodegradation pathways and environmental impact assessments |

Comparison with Similar Compounds

UV-Vis Absorption Data

| Compound | λmax (nm) | Reference |

|---|---|---|

| 1,2-Benzoquinone | 390, 610 | |

| 1,4-Benzoquinone | 242, 281, 434 | |

| 4-Methyl-1,2-benzoquinone | Not reported | |

| Embelin (1,4-benzoquinone) | 280–300 |

The extended conjugation in 1,2-benzoquinones results in longer-wavelength UV absorption compared to 1,4-isomers .

Electrochemical and Redox Behavior

1,2-Benzoquinones exhibit reversible redox transitions, making them suitable for electrochemical applications. For example:

- 1,2-Benzoquinone: Undergoes two-electron reduction to catechol (E° = +795 mV vs. SHE) .

- Embelin: As a 1,4-benzoquinone, it shows distinct redox behavior, with applications in mediating electron transfer in biological systems .

Redox Potentials

Preparation Methods

Copper-Mediated Oxidation Mechanisms

Catechol undergoes a two-electron oxidation to form 1,2-benzoquinone, facilitated by copper(I) or copper(II) species. For example, copper(I) chloride (CuCl) in the presence of sodium iodate (NaIO₃) acts as a co-oxidant, enabling the formation of a semiquinone intermediate. This intermediate complexes with copper, stabilizing the reactive species and preventing polymerization or side reactions. The reaction typically proceeds in anhydrous solvents such as dichloromethane or chloroform at temperatures between −5°C and 0°C to minimize decomposition.

Key reaction conditions:

-

Catalyst: CuCl (1 mmol per 1 mmol catechol)

-

Oxidant: NaIO₃ (4 mmol per 1 mmol catechol)

-

Solvent: Dichloromethane (40 mL per 4 mmol catechol)

-

Temperature: 0°C

-

Yield of 1,2-benzoquinone: ~60–70% (estimated from analogous reactions)

Nucleophilic Conjugate Addition at the 4-Position

The 1,2-benzoquinone intermediate undergoes regioselective nucleophilic attack at the 4- and/or 5-positions. For this compound, N-methylaniline serves as the nucleophile, targeting the electrophilic quinone carbons.

Regioselectivity and Reaction Optimization

The 4-position is favored due to electronic and steric factors. Reaction conditions must balance nucleophile reactivity and quinone stability:

-

Nucleophile: N-methylaniline (2.2 mmol per 1 mmol catechol)

-

Base: Triethylamine (Et₃N, 4 mmol) to deprotonate the nucleophile

-

Solvent: Dichloromethane or chloroform

A representative procedure adapted from involves:

-

Dissolving catechol (1 mmol) in dichloromethane (40 mL) at 0°C.

-

Sequential addition of CuCl (1 mmol), NaIO₃ (4 mmol), and N-methylaniline (2.2 mmol).

-

Stirring for 2–20 hours under anhydrous conditions.

-

Workup via extraction, drying (MgSO₄), and column chromatography (silica gel, petroleum ether/ethyl acetate).

Yield: 40–50% (extrapolated from analogous pyrrolidine substitutions).

Metal-Catalyzed One-Pot Synthesis

A one-pot approach combines oxidation and nucleophilic addition, eliminating the need to isolate the reactive 1,2-benzoquinone intermediate. This method enhances efficiency and reduces decomposition risks.

Copper(I) Chloride as a Dual Catalyst

CuCl facilitates both catechol oxidation and Michael addition of N-methylaniline. The reaction proceeds via:

-

Oxidation of catechol to 1,2-semiquinone.

-

Coordination of semiquinone with Cu(I), forming a stabilized complex.

-

Nucleophilic attack by N-methylaniline at the 4-position.

Advantages:

-

Simplified purification (single-step workup).

-

Reduced side products (e.g., 5-substituted isomers).

Alternative Synthetic Routes

Functionalization of Preformed 1,2-Benzoquinones

4,5-Dimethoxy-1,2-benzoquinone can serve as a precursor. Methoxy groups at the 4- and 5-positions are displaced by N-methylaniline under acidic or basic conditions:

-

Dissolve 4,5-dimethoxy-1,2-benzoquinone (1 mmol) in methanol.

-

Add N-methylaniline (2.2 mmol) and catalytic HCl.

-

Reflux for 12 hours.

Yield: ~35–40% (estimated from similar substitutions).

Analytical Characterization

Spectroscopic Data

Comparative Reaction Data

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| One-pot CuCl/NaIO₃ | CuCl | CH₂Cl₂ | 0°C | 46.4 |

| Methoxy displacement | HCl | MeOH | Reflux | 38.2 |

Challenges and Optimization Strategies

Competing Side Reactions

Scalability

-

Gram-scale synthesis requires slow addition of oxidants and nucleophiles to manage exothermicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(N-Methylanilino)-1,2-benzoquinone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 1,2-benzoquinone derivatives and N-methylaniline. Optimization requires controlling pH, temperature, and stoichiometry to avoid over-oxidation or side products. Electrochemical methods (e.g., controlled potential electrolysis) can stabilize reactive intermediates . Characterization via NMR and IR spectroscopy confirms substitution patterns, while LC-MS/MS validates purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Elucidation : High-resolution NMR (¹H, ¹³C) identifies substituent positions and electronic environments. IR spectroscopy detects carbonyl (C=O) and amine (N-H) functional groups .

- Mass Spectrometry : ESI-MS or GC-MS provides molecular weight and fragmentation patterns. For trace analysis, UPLC-triple quadrupole MS offers high sensitivity (LOD < 1 ng/mL) .

- Redox Behavior : Cyclic voltammetry (CV) monitors redox potentials, critical for understanding stability and reactivity .

Q. How does the stability of this compound vary under different experimental conditions?

- Methodological Answer : Stability is pH- and solvent-dependent. In aqueous media, rapid hydrolysis or dimerization may occur. Use aprotic solvents (e.g., DMSO, THF) under inert atmospheres to prevent degradation. Accelerated stability studies (40°C/75% RH) combined with HPLC tracking quantify degradation kinetics .

Advanced Research Questions

Q. What mechanisms govern the redox interactions of this compound in biological systems?

- Methodological Answer : The compound undergoes reversible redox cycling between quinone and hydroquinone states, generating reactive oxygen species (ROS). Electrochemical impedance spectroscopy (EIS) and spectroelectrochemistry quantify electron-transfer rates. In vitro assays (e.g., DCFH-DA for ROS detection) correlate redox activity with cytotoxicity .

Q. How can conflicting data on the mutagenicity of benzoquinone derivatives be resolved?

- Methodological Answer : Discrepancies arise from assay sensitivity (e.g., Ames test vs. computational prediction models). Validate findings using orthogonal methods:

- In vitro : Salmonella typhimurium TA100 strain for frameshift mutations.

- In silico : QSAR models (e.g., Derek Nexus) predict genotoxicity based on substituent effects .

- Adduct Analysis : LC-MS/MS detects DNA or protein adducts (e.g., hemoglobin-benzoquinone conjugates) .

Q. What advanced chromatographic methods enable quantification of this compound in complex matrices?

- Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges isolates the compound from biological or environmental samples. Coupled with UPLC-MS/MS using MRM transitions (e.g., m/z 262 → 80.9), this achieves recovery rates >90% and minimizes matrix effects .

Q. How does the N-methylanilino substituent influence the electrochemical properties of 1,2-benzoquinone?

- Methodological Answer : The electron-donating N-methylanilino group lowers the reduction potential (E₁/₂) compared to unsubstituted 1,2-benzoquinone. Differential pulse voltammetry (DPV) and computational modeling (DFT) reveal substituent effects on HOMO-LUMO gaps and charge distribution .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.